2-Formyl-5-(3-hydroxymethylphenyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(3-hydroxymethylphenyl)phenol typically involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This method yields the precursor aldehydes, which are then reduced using sodium borohydride to obtain the desired hydroxymethyl derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is often produced with a minimum purity of 95% .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride is used for the reduction of the formyl group to a hydroxymethyl group.
Substitution: Electrophiles such as alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products Formed
Oxidation: 2-Formyl-5-(3-formylphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(3-hydroxymethylphenyl)phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-(3-hydroxymethylphenyl)phenol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Formylphenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-(3-Hydroxymethylphenyl)phenol: Lacks the formyl group, limiting its applications in oxidation reactions.
Uniqueness
2-Formyl-5-(3-hydroxymethylphenyl)phenol is unique due to the presence of both formyl and hydroxymethyl groups, allowing it to participate in a wider range of chemical reactions and making it more versatile for various applications.
Properties
IUPAC Name |
2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIJONCGKDYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685074 |
Source
|
Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-70-1 |
Source
|
Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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